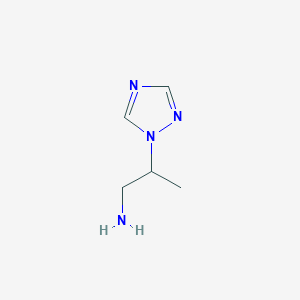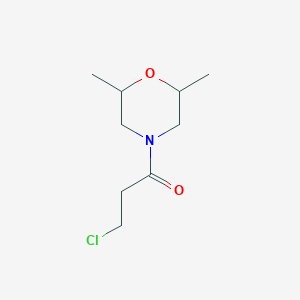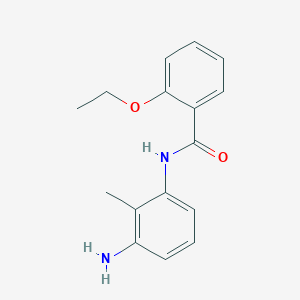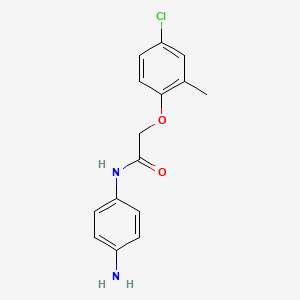![molecular formula C12H8ClF3N2O B1318084 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 72045-93-3](/img/structure/B1318084.png)
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the third position and a trifluoromethylpyridinyl group at the fourth position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling with Pyridine Derivative: The chlorinated aniline is then coupled with 5-(trifluoromethyl)pyridin-2-ol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Iron powder, catalytic hydrogenation, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is used as a building block for the synthesis of more complex molecules. It is utilized in the development of novel materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloro group may influence its reactivity and selectivity.
類似化合物との比較
Similar Compounds
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol: Similar structure but with a hydroxyl group instead of an amino group.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline: Lacks the chloro group.
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the chloro and trifluoromethylpyridinyl groups. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
特性
IUPAC Name |
3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-9-5-8(17)2-3-10(9)19-11-4-1-7(6-18-11)12(14,15)16/h1-6H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVIOWBCIZNCQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515364 |
Source


|
| Record name | 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72045-93-3 |
Source


|
| Record name | 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)








